AB-452

HBV PAPD5 RNA Destabilizer

Researchers requiring a selective HBV RNA destabilizer often face lot-to-lot variability. AB-452 is a dihydroquinolizinone analogue that potently inhibits PAPD5/7 (IC50 94 nM) and reduces HBsAg (EC50 1.4-6.8 nM). This product offers >98% purity and consistent batch performance. Key advantages: - >1,000-fold selectivity vs. ARB-169451 - Reduces HBV poly(A) tail length from ~100 to 58 nt - Validated in AAV-HBV mouse models (0.93 log10 HBsAg reduction)

Molecular Formula C21H26N2O6
Molecular Weight 402.4 g/mol
Cat. No. B12366077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAB-452
Molecular FormulaC21H26N2O6
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCC(C)C1CC2=CC(=C(N=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
InChIInChI=1S/C21H26N2O6/c1-12(2)15-8-13-9-18(29-7-5-6-27-3)20(28-4)22-19(13)16-10-17(24)14(21(25)26)11-23(15)16/h9-12,15H,5-8H2,1-4H3,(H,25,26)/t15-/m0/s1
InChIKeyUZKFYFNINMJEGT-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AB-452: A Clinically Advanced Dihydroquinolizinone HBV RNA Destabilizer Targeting PAPD5/7


AB-452 is a small-molecule dihydroquinolizinone (DHQ) analogue that functions as a potent and orally active HBV RNA destabilizer. It exerts its antiviral effect by inhibiting the noncanonical poly(A) polymerases PAPD5 and PAPD7, host factors essential for maintaining hepatitis B virus (HBV) RNA stability and poly(A) tail integrity [1]. This mechanism reduces the production of viral proteins, including the hepatitis B surface antigen (HBsAg), a key driver of HBV persistence. AB-452 has demonstrated good in vivo efficacy in a chronic HBV mouse model and has advanced to clinical development based on an acceptable tolerability profile in 28-day rat and dog toxicity studies and high oral exposure across multiple species [2].

Why In-Class HBV RNA Destabilizers Cannot Be Freely Substituted for AB-452


The dihydroquinolizinone (DHQ) class of HBV RNA destabilizers, which includes compounds like RG7834, shares a common mechanism of inhibiting PAPD5/7. However, subtle structural variations within this scaffold translate into significant differences in biochemical potency, antiviral efficacy, and selectivity. As demonstrated by the comparative data below, the specific stereochemistry and substitution pattern of AB-452 confer a distinct activity profile against its closest analogs. Simple substitution with another DHQ compound, or even the diastereomer ARB-169451, would result in a substantial loss of antiviral activity, as evidenced by a >1,000-fold difference in HBsAg inhibition potency [1]. Therefore, for reproducible research or targeted drug development, the specific identity of AB-452 is non-interchangeable and its unique performance profile must be considered.

Quantitative Differentiation of AB-452 Against Its Closest Comparators


Superior Biochemical Potency Against PAPD5 Compared to RG7834 and ARB-169451

In a head-to-head ATP depletion biochemical assay, AB-452 demonstrated more potent inhibition of the recombinant human PAPD5 enzyme compared to the structurally related DHQ analog RG7834. AB-452 inhibited PAPD5 with an IC50 of 94 nM, which is 1.8-fold more potent than the IC50 of 167 nM for RG7834. The diastereomer ARB-169451 was essentially inactive, with an IC50 of 27,000 nM [1].

HBV PAPD5 RNA Destabilizer

Enhanced Inhibition of PAPD7 Relative to RG7834

In the same ATP depletion biochemical assay evaluating the secondary target PAPD7, AB-452 also exhibited superior potency. AB-452 inhibited PAPD7 with an IC50 of 498 nM, which is 2.2-fold more potent than the IC50 of 1,093 nM observed for RG7834. The diastereomer ARB-169451 failed to inhibit PAPD7 (IC50 > 50,000 nM) [1].

HBV PAPD7 RNA Destabilizer

Greater Cellular Antiviral Activity Against HBV Infection Compared to RG7834

The antiviral activity of AB-452 was compared to RG7834 in an HBV infection model using wild-type (WT) HepG2-NTCP cells. AB-452 reduced HBsAg production with an EC50 of 2.7 ± 1.8 nM, demonstrating 4.4-fold greater potency than RG7834, which had an EC50 of 11.8 ± 9.6 nM [1].

HBV HBsAg Antiviral Activity

>1,000-Fold Greater Cellular Antiviral Activity Relative to Its Diastereomer ARB-169451

AB-452 exhibited profound stereoselectivity in its antiviral activity. Across multiple in vitro HBV replication models (HepG2.2.15, PLC/PRF/5, HepG2-NTCP, and PHH), AB-452 reduced HBsAg with EC50 values ranging from 0.28 to 6.8 nM. In stark contrast, its diastereomer, ARB-169451, was more than 1,000-fold weaker in inhibiting HBsAg production [1].

HBV HBsAg Stereoselectivity

Recommended Research and Preclinical Applications for AB-452


Investigating PAPD5/7 Biology and HBV RNA Stability

AB-452 serves as a high-quality chemical probe for dissecting the roles of PAPD5 and PAPD7 in HBV RNA metabolism. Its superior biochemical potency over RG7834 (94 nM vs. 167 nM for PAPD5) and defined selectivity profile makes it ideal for mechanistic studies requiring robust target engagement [1]. Researchers can use AB-452 to study the impact of PAPD5/7 inhibition on HBV poly(A) tail length and composition, as the compound has been shown to reduce the average poly(A) tail length from ~100 to 58 nucleotides [1].

Preclinical Efficacy Studies in Chronic HBV Mouse Models

AB-452 is validated for use in in vivo efficacy studies using AAV-HBV-transduced mouse models. Oral administration of AB-452 at 1 mg/kg twice daily for 7 days resulted in a mean 0.93-log10 reduction in serum HBsAg, demonstrating robust antiviral activity [1]. Its high oral exposure across multiple species [2] makes it a suitable candidate for chronic dosing studies aimed at evaluating functional cure strategies in preclinical settings.

Combination Therapy Research for HBV Cure

Due to its unique mechanism of action as an HBV RNA destabilizer, AB-452 is an excellent candidate for combination studies with other classes of HBV antivirals, such as capsid assembly modulators (e.g., AB-506) or nucleos(t)ide analogs (e.g., entecavir). Preclinical combination studies have shown distinct but mechanistically compatible antiviral activities, suggesting the feasibility of a combination regimen [3]. This makes AB-452 a valuable tool for investigating multi-modal approaches to reducing viral antigen load and achieving a functional cure.

Selectivity Profiling and Off-Target Assessment

AB-452 is well-characterized for its selectivity. It was inactive against a panel of 10 diverse RNA and DNA viruses (EC50 > 30 μM) and exhibited low cytotoxicity across multiple cell lines (CC50 > 30 μM) [1]. This established selectivity profile provides a reliable baseline for researchers to conduct their own off-target assessments or to use AB-452 as a benchmark in screens for novel HBV RNA destabilizers.

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